![molecular formula C16H10F16O3S B1305855 1H,1H,9H-Perfluorononyl p-toluenesulfonate CAS No. 864-23-3](/img/structure/B1305855.png)
1H,1H,9H-Perfluorononyl p-toluenesulfonate
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Overview
Description
1H,1H,9H-Perfluorononyl p-toluenesulfonate, also known as PFNTS, is a water-soluble surfactant that belongs to the family of perfluoroalkyl sulfonates (PFAS). PFAS are synthetic chemicals that have carbon-fluorine bonds, making them highly resistant to degradation and bioaccumulative. The IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 4-methylbenzenesulfonate .
Molecular Structure Analysis
The molecular structure of 1H,1H,9H-Perfluorononyl p-toluenesulfonate contains a total of 46 bonds; 36 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate .Physical And Chemical Properties Analysis
1H,1H,9H-Perfluorononyl p-toluenesulfonate has a molecular weight of 586.29 . It has a boiling point of 171.5/2.3mm and a melting point of 45°C .Scientific Research Applications
Chemical Properties
“1H,1H,9H-Perfluorononyl p-toluenesulfonate” has a CAS Number of 864-23-3 and a molecular weight of 586.29 . It has a boiling point of 171.5/2.3mm and a melting point of 45 .
Catalytic Ozonation
One of the applications of “1H,1H,9H-Perfluorononyl p-toluenesulfonate” is in catalytic ozonation. It has been used as a catalyst for the degradation of sodium p-toluenesulfonate in water . The catalysts used in this process were two different cobalt-iron compounds, Co x Fe oxides prepared by co-precipitation/calcination (CPO) and Co x Fe oxides prepared by direct calcination (DCO) .
Oxygen Vacancy and Reactive Center
The enriched oxygen vacancy in “1H,1H,9H-Perfluorononyl p-toluenesulfonate” could be used as active sites for ozone adsorption and improve the charge transfer capacity . This property makes it a valuable compound in scientific research.
Hydroxyl Radicals Detection
“1H,1H,9H-Perfluorononyl p-toluenesulfonate” has been used in the detection of hydroxyl radicals. It was found that CPO contained more hydroxyl radicals, so it had a higher effect in catalytic ozonation for organic pollutant degradation .
Response Surface Design
The influence of the initial pH value, catalyst dosage, and ozone concentration on the removal of NaTSA was investigated by response surface design . This shows the application of “1H,1H,9H-Perfluorononyl p-toluenesulfonate” in experimental design and optimization.
Synthesis of Pharmaceuticals
As a typical surfactant acid, sodium p-toluenesulfonate (NaTSA) is commonly used to synthesize water co-solvent and conditioner of detergent . “1H,1H,9H-Perfluorononyl p-toluenesulfonate” is applied to synthesize doxycycline, naproxen, cephalexin, and some other pharmaceuticals as intermediates .
Safety and Hazards
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F16O3S/c1-7-2-4-8(5-3-7)36(33,34)35-6-10(19,20)12(23,24)14(27,28)16(31,32)15(29,30)13(25,26)11(21,22)9(17)18/h2-5,9H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXVBJFBLLGPKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379936 |
Source
|
Record name | 1H,1H,9H-Perfluorononyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,9H-Perfluorononyl p-toluenesulfonate | |
CAS RN |
864-23-3 |
Source
|
Record name | 1H,1H,9H-Perfluorononyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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